

Friedel-Crafts Acylation of 2-Amino-4-Hydroxybenzoic Acid: Application Notes and Protocols

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Compound of Interest

Compound Name: 5-Acetyl-2-amino-4-hydroxybenzoic acid

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Application Notes

The Friedel-Crafts acylation of 2-amino-4-hydroxybenzoic acid and its derivatives is a significant synthetic route for the production of a variety of compounds with potential therapeutic applications. The resulting acylated products, particularly those acylated at the C5 position, are of considerable interest in drug discovery and development due to their structural similarity to known biologically active molecules.

Therapeutic Potential of Acylated 2-Amino-4-Hydroxybenzoic Acid Derivatives:

Derivatives of aminosalicylic acid are known to possess a broad spectrum of biological activities. The introduction of an acyl group can modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action.

- **Anti-inflammatory Agents:** 4-Aminosalicylic acid (a close structural analog) and its derivatives are recognized for their anti-inflammatory properties, primarily in the treatment of inflammatory bowel disease.^{[1][2]} Acylation of the 2-amino-4-hydroxybenzoic acid scaffold can lead to new chemical entities with potentially improved anti-inflammatory profiles.

- **Antimicrobial Agents:** The aminobenzoic acid core is a key component in certain antimicrobial drugs.[3] Acylation can be a strategy to develop new antimicrobial agents with altered spectrum of activity or improved resistance profiles.
- **Other Therapeutic Areas:** The structural motif of acylated aminohydroxybenzoic acids is a versatile scaffold that can be explored for a range of other therapeutic targets. The specific biological activity is highly dependent on the nature of the acyl group introduced.

Challenges in the Synthesis:

The direct Friedel-Crafts acylation of 2-amino-4-hydroxybenzoic acid presents significant challenges due to the presence of the amino (-NH₂) and hydroxyl (-OH) groups. These groups are Lewis bases and can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the desired acylation on the aromatic ring.[4][5] Furthermore, the carboxylic acid group (-COOH) is a deactivating group, which further hinders the electrophilic substitution reaction.

To overcome these challenges, a protection strategy for the amino and hydroxyl groups is essential prior to the Friedel-Crafts acylation.

Regioselectivity of Acylation

The regioselectivity of the Friedel-Crafts acylation on the protected 2-amino-4-hydroxybenzoic acid ring is directed by the activating effects of the protected amino and hydroxyl groups. Both are ortho-, para-directing groups. In this specific substitution pattern, the C5 position is para to the protected hydroxyl group and ortho to the protected amino group. This convergence of directing effects strongly favors the introduction of the acyl group at the C5 position.

Experimental Protocols

This section provides a detailed two-step protocol for the synthesis of 5-acyl-2-amino-4-hydroxybenzoic acid, involving the protection of the amino and hydroxyl groups, followed by Friedel-Crafts acylation and subsequent deprotection.

Step 1: Protection of 2-Amino-4-Hydroxybenzoic Acid

To prevent side reactions with the Lewis acid catalyst, the amino and hydroxyl groups are protected, for example, as acetamides and acetates, respectively.

Materials:

- 2-Amino-4-hydroxybenzoic acid
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

- Suspend 2-amino-4-hydroxybenzoic acid in dichloromethane in a round-bottom flask.
- Add pyridine to the suspension and cool the mixture in an ice bath.
- Slowly add acetic anhydride to the cooled mixture with stirring.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1 M HCl.
- Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the di-protected product (2-acetamido-4-acetoxybenzoic acid).

Step 2: Friedel-Crafts Acylation of Protected 2-Amino-4-Hydroxybenzoic Acid

This step describes the introduction of an acyl group at the C5 position of the protected substrate.

Materials:

- 2-Acetamido-4-acetoxybenzoic acid (from Step 1)
- Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Ice
- Sodium hydroxide (NaOH) solution

Procedure:

- Dissolve the di-protected 2-amino-4-hydroxybenzoic acid in anhydrous dichloromethane in a three-necked flask equipped with a dropping funnel and a reflux condenser.
- Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.
- Add the acyl chloride dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.

- Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- The resulting crude product contains the acylated and protected intermediate. Deprotection is achieved by hydrolysis with an aqueous base (e.g., NaOH solution) followed by acidification to yield the final 5-acetyl-2-amino-4-hydroxybenzoic acid.

Data Presentation

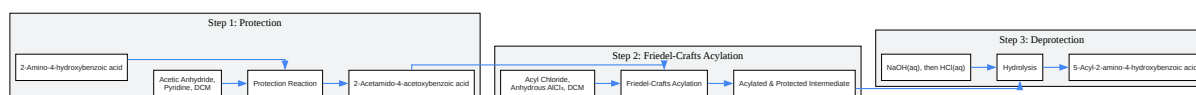
Table 1: Representative Reaction Parameters for Friedel-Crafts Acylation

Parameter	Value/Condition
Substrate	2-Acetamido-4-acetoxybenzoic acid
Acylating Agent	Acetyl Chloride
Lewis Acid	Anhydrous Aluminum Chloride (AlCl ₃)
Molar Ratio (Substrate:Acyl Chloride:AlCl ₃)	1 : 1.2 : 2.5
Solvent	Anhydrous Dichloromethane (DCM)
Reaction Temperature	0 °C to Room Temperature
Reaction Time	4-6 hours
Deprotection	2 M NaOH, then 2 M HCl
Product	5-Acetyl-2-amino-4-hydroxybenzoic acid

Table 2: Characterization Data for a Representative Product: **5-Acetyl-2-amino-4-hydroxybenzoic acid**

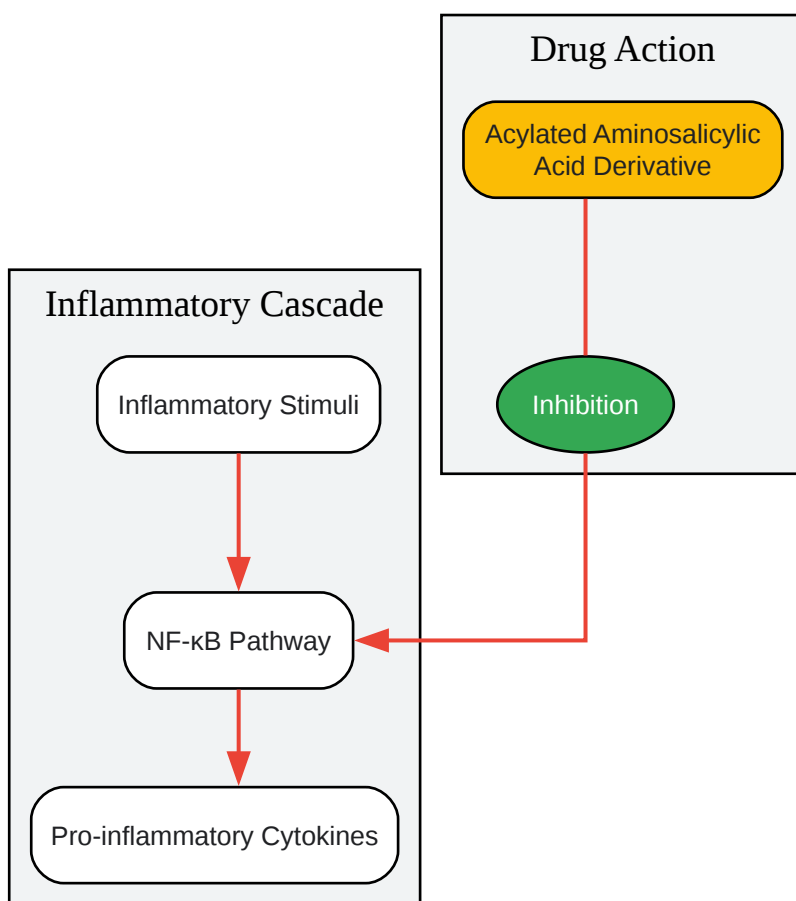
Analysis	Result
Molecular Formula	C ₉ H ₉ NO ₄
Molecular Weight	195.17 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	>250 °C (decomposes)
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	11.5 (s, 1H, -COOH), 8.2 (s, 1H, Ar-H), 6.1 (s, 1H, Ar-H), 3.9 (br s, 2H, -NH ₂), 2.5 (s, 3H, -COCH ₃)
¹³ C NMR (DMSO-d ₆ , 100 MHz) δ (ppm)	196.5, 172.1, 162.3, 154.8, 134.5, 112.9, 108.7, 103.2, 26.4
IR (KBr, cm ⁻¹)	3480, 3370, 1680, 1640, 1580, 1450, 1280

Visualizations



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Figure 1. Experimental workflow for the synthesis of 5-acyl-2-amino-4-hydroxybenzoic acid.



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Figure 2. Postulated anti-inflammatory mechanism of action.

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